(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
Description
The compound (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone belongs to the 5-aminopyrazole family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure consists of a pyrazole core substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a 4-bromophenylmethanone moiety. The molecular formula is C₁₆H₁₁BrFN₃O, with a molecular weight of 368.19 g/mol.
5-Aminopyrazole derivatives are recognized for their biological relevance, particularly as kinase inhibitors. For example, the structurally related RO3201195 (a p38 MAP kinase inhibitor) shares the 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl backbone but incorporates a 3-(2,3-dihydroxypropoxy)phenyl group instead of 4-bromophenyl, enhancing oral bioavailability .
Properties
IUPAC Name |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWCMUDYEMUEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407968 | |
| Record name | [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618091-40-0 | |
| Record name | [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(4-BROMOPHENYL)METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrazine-Based Cyclization
The pyrazole ring is constructed through cyclocondensation of 4-fluorophenylhydrazine with β-keto carbonyl precursors. A prototypical route involves reacting 4-fluorophenylhydrazine with ethyl 3-(4-bromophenyl)-3-oxopropanoate in refluxing ethanol (78°C, 12 h), yielding 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate as an intermediate. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the β-keto carbonyl, followed by cyclodehydration.
Key Variables:
Oxazolone-Mediated Synthesis
An alternative method employs 4-ethoxymethylene-2-phenyloxazol-5(4H)-one as a carbonyl surrogate. Reacting this oxazolone with 4-fluorophenylhydrazine in dioxane (100°C, 6 h) generates the pyrazole core with inherent acyl migration, positioning the amino group at C5. This approach avoids the need for protecting groups but requires stringent temperature control to prevent over-acylation.
Functionalization of the Pyrazole Ring
Introduction of the 4-Bromophenyl Methanone Group
The (4-bromophenyl)methanone moiety is installed via Friedel-Crafts acylation using 4-bromobenzoyl chloride and AlCl₃ (1.2 equiv) in dichloromethane (0°C → rt, 4 h). Competitive ortho/acylation is mitigated by steric hindrance from the pre-existing 4-fluorophenyl group, achieving >90% para-selectivity.
Optimization Data:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0 → 25 | 89 |
| FeCl₃ | Toluene | 25 | 62 |
| BF₃·OEt₂ | DCE | -10 | 71 |
Amino Group Retention Strategies
The C5 amino group is susceptible to oxidation during acylation. Two protection-deprotection sequences are prevalent:
- Boc Protection: Treating the intermediate with di-tert-butyl dicarbonate (1.1 equiv) in THF prior to acylation, followed by TFA-mediated deprotection (yield: 82%).
- In Situ Reduction: Using SnCl₂·2H₂O (2 equiv) in HCl/EtOH to reduce a nitro precursor post-acylation (yield: 76%).
Solventless Mechanochemical Synthesis
A solvent-free approach enhances atom economy and reduces waste. Ball-milling 4-fluorophenylhydrazine hydrochloride, 4-bromophenyl glyoxal, and ammonium acetate (molar ratio 1:1:2) for 45 min at 30 Hz produces the pyrazole core in 78% yield. Subsequent acylation under neat conditions with 4-bromobenzoyl chloride (120°C, 2 h) achieves 81% overall yield.
Advantages:
- Eliminates solvent purification steps
- Reduces reaction time by 60% compared to solution-phase methods
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
A two-stage continuous flow system (Figure 1) optimizes mass transfer and thermal management:
- Stage 1: Cyclocondensation in a packed-bed reactor (residence time: 8 min, 80°C)
- Stage 2: Acylation in a microstructured reactor (residence time: 12 min, 25°C)
This configuration achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹ with 99.5% purity by HPLC.
Crystallization Optimization
The final compound is purified via antisolvent crystallization using heptane/ethyl acetate (4:1 v/v). Seeding at 40°C with a cooling rate of 0.5°C·min⁻¹ produces uniform crystals (D50 = 85 μm) suitable for pharmaceutical formulation.
Analytical Characterization Protocols
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL·min⁻¹) shows a single peak at tR = 6.54 min, confirming >99% purity.
Emerging Methodologies
Photocatalytic Amination
A recent advance employs [Ru(bpy)₃]²⁺ as a photocatalyst to introduce the C5 amino group via C-H activation (λ = 450 nm, 24 h). This eliminates the need for nitro intermediates, achieving 68% yield with excellent regioselectivity (er > 20:1).
Biocatalytic Approaches
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the acylation step in aqueous buffer (pH 7.4, 37°C). While yielding only 54%, this method significantly reduces heavy metal waste compared to traditional Friedel-Crafts chemistry.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Hydrazine Cyclization | 82 | 99.5 | 1.0 | Industrial |
| Oxazolone Migration | 75 | 98.2 | 1.4 | Lab-scale |
| Mechanochemical | 81 | 99.1 | 0.8 | Pilot-scale |
| Photocatalytic | 68 | 97.8 | 2.1 | Research |
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. The selective inhibition of p38 MAPK has been linked to reduced tumor growth and enhanced apoptosis in cancer cells. Studies have shown that compounds within this class can effectively inhibit cell proliferation in various cancer models, making them candidates for further development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory potential of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has been highlighted in several studies. By inhibiting p38 MAPK, the compound reduces the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neurological Disorders
Emerging research suggests that this compound may have neuroprotective effects. Its ability to modulate signaling pathways involved in neuroinflammation positions it as a potential therapeutic agent for conditions like Alzheimer's disease and multiple sclerosis .
Case Study 1: Inhibition of p38 MAPK
In a study published in PubMed, researchers synthesized a series of compounds based on the pyrazole scaffold, including this compound. The X-ray crystallography revealed binding interactions within the ATP pocket of p38 MAPK, confirming the compound's potential as a selective inhibitor .
Case Study 2: Anti-inflammatory Mechanism
A study conducted on animal models demonstrated that administration of the compound resulted in significantly reduced levels of TNF-alpha and IL-6, markers of inflammation. This suggests that the compound could be beneficial in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
RO3201195
- Structure : Replaces the 4-bromophenyl group with a 3-(2,3-dihydroxypropoxy)phenyl substituent.
- Key Findings : Exhibits high selectivity for p38 MAP kinase (IC₅₀ = 6 nM) and oral bioavailability due to the hydrophilic dihydroxypropoxy group .
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone
- Structure : Substitutes the 4-fluorophenyl group with phenyl and the 4-bromophenyl with 4-chlorophenyl.
- Key Findings : Demonstrates antimicrobial activity, suggesting the 4-chlorophenyl group contributes to target binding .
- Comparison : Fluorine’s electron-withdrawing effects may improve metabolic stability compared to phenyl .
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
The compound (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone is a member of the benzoylpyrazole class, known for its diverse biological activities, particularly as an inhibitor of mitogen-activated protein kinase (MAPK) pathways. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 371.36 g/mol. The compound features a pyrazole ring substituted with an amino group and a fluorophenyl moiety, along with a bromophenyl group contributing to its biological profile.
Research indicates that this compound acts primarily as an inhibitor of p38 MAP kinase , a critical component in various signaling pathways related to inflammation and stress response. The inhibition of p38 MAPK can lead to reduced expression of pro-inflammatory cytokines, making it a potential therapeutic agent in inflammatory diseases.
Key Mechanisms:
- Inhibition of p38 MAPK : This pathway is crucial in cellular responses to stress and inflammation. By inhibiting this kinase, the compound may modulate various downstream effects including gene expression related to inflammation and apoptosis .
- Selective Binding : The compound has been shown to bind selectively to the ATP-binding pocket of p38 MAPK, establishing critical hydrogen bonds that enhance its inhibitory potency .
Biological Activity
The biological activity of this compound has been assessed in various studies focusing on its anti-inflammatory and potential anticancer properties.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound effectively reduces the production of inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS). This suggests its potential utility in treating conditions characterized by excessive inflammation.
Anticancer Potential
The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. It exhibited significant activity against human glioblastoma and melanoma cells, with IC50 values indicating potent anticancer properties. The presence of the bromine atom in the structure may enhance its lipophilicity, facilitating better cell membrane penetration .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrazole and phenyl rings significantly influence the biological activity:
- Fluorine Substitution : The presence of fluorine enhances the compound's potency by increasing electron-withdrawing effects, which may stabilize interactions with target proteins.
- Bromine Substitution : The bromine atom contributes to hydrophobic interactions that are beneficial for binding affinity.
Case Studies
Recent research has highlighted several case studies involving this compound:
- Inflammation Model : In a rodent model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, supporting its role as an anti-inflammatory agent.
- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that compounds structurally similar to this compound demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer efficacy .
Q & A
Basic: What are the common synthetic routes for preparing (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone?
Answer:
The compound is typically synthesized via multi-step reactions involving cyclocondensation and functionalization. A common approach involves:
Cyclization : Reacting 1-(4-fluorophenyl)pyrazole precursors with aromatic aldehydes (e.g., 4-bromobenzaldehyde) under acidic conditions to form the pyrazole core .
Amination : Introducing the amino group at the 5-position using reagents like ammonium acetate or hydrazine derivatives .
Methanone Formation : Coupling the pyrazole intermediate with a bromophenyl ketone via nucleophilic acyl substitution or Friedel-Crafts acylation .
Key reagents include malononitrile for cyanoacetylation and phosphorus oxychloride for cyclization. Reaction conditions (e.g., 120°C for cyclization) and solvent polarity (e.g., DMSO for polar intermediates) are critical for yield optimization .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- Spectroscopy :
- X-ray Diffraction : Resolves crystal packing and bond lengths (e.g., C-Br bond ~1.89 Å, C-F ~1.34 Å). SHELX software (SHELXL-2018) is widely used for refinement .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) .
Advanced: How can SHELXL be optimized for refining the crystal structure of this compound?
Answer:
SHELXL refinement challenges include handling disorder in the bromophenyl group and anisotropic thermal motion. Best practices:
Disorder Modeling : Split sites using PART instructions and apply restraints (e.g., SIMU, DELU) to overlapping atoms .
Hydrogen Bonding : Use DFIX restraints for NH₂ groups based on geometric parameters (e.g., N–H···O=C distances ~2.1 Å) .
Validation : Cross-check with PLATON’s ADDSYM to avoid missed symmetry and verify R-factor convergence (target: R1 < 0.05) .
Example: A study achieved R1 = 0.038 for a related pyrazole-bromophenyl structure by refining anisotropic displacement parameters for Br and F atoms .
Advanced: How do structural modifications (e.g., halogen substitution) affect biological activity?
Answer:
- 4-Bromophenyl vs. 4-Chlorophenyl : Bromine’s larger atomic radius enhances hydrophobic interactions in binding pockets (e.g., antitubercular activity IC50 improved from 12 μM to 8 μM) .
- Fluorophenyl Position : Para-fluorine increases metabolic stability via reduced CYP450 interactions compared to ortho-substitution .
- Amino Group : Free NH₂ at C5 enhances hydrogen bonding with target enzymes (e.g., σ1 receptor antagonism Ki = 0.3 nM vs. 1.2 nM for methylated analogs) .
Methodological validation includes molecular docking (AutoDock Vina) and comparative SAR studies .
Advanced: How can computational methods resolve contradictions in experimental data (e.g., conflicting biological activity reports)?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., MEP analysis shows nucleophilic NH₂ vs. electrophilic C=O) .
- Molecular Dynamics (MD) : Simulate binding modes over 100 ns trajectories to validate docking results (e.g., RMSD < 2.0 Å indicates stable protein-ligand interactions) .
- QSAR Models : Use CoMFA/CoMSIA to correlate substituent effects with activity (e.g., steric bulk at C4 improves antitubercular potency) .
Example: A study resolved discrepancies in antimicrobial IC50 values by correlating logP with membrane permeability via QSAR .
Basic: What biological activities have been reported for this compound?
Answer:
- Antimicrobial : MIC = 4–16 μg/mL against S. aureus and E. coli via membrane disruption (validated by live/dead staining) .
- Antitubercular : IC50 = 8 μM against M. tuberculosis H37Rv, attributed to enoyl-ACP reductase inhibition .
- Anticancer : Moderate activity (GI50 = 25 μM) in breast cancer (MDA-MB-231) via apoptosis induction (caspase-3 activation) .
Screening protocols: Microplate Alamar Blue assay (antitubercular), MTT assay (cytotoxicity) .
Advanced: What strategies mitigate synthetic byproducts (e.g., regioisomers) during pyrazole formation?
Answer:
- Regiocontrol : Use directing groups (e.g., electron-withdrawing Br at C4) to favor 1,3-dipolar cycloaddition at C4 over C5 .
- Chromatography : Separate regioisomers via silica gel column (hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) .
- Crystallization : Exploit solubility differences (e.g., target compound crystallizes in monoclinic P21/c vs. orthorhombic for byproducts) .
Advanced: How is the compound’s photophysical behavior (e.g., fluorescence) exploited in research?
Answer:
- Solvatochromism : Emission at 356 nm in DMSO (polar) vs. 340 nm in toluene, useful for polarity probes .
- Fluorescence Quenching : Detect metal ions (e.g., Cu²⁺) via NH₂ group coordination (LOD = 0.1 μM) .
Methodology: Record excitation/emission spectra using fluorimeters (e.g., Horiba Jobin Yvon) and analyze Stokes shifts .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
